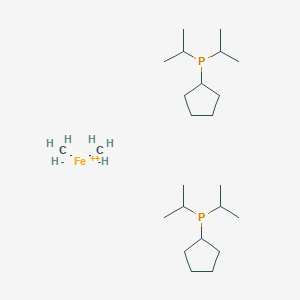
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is a complex organometallic compound that features a central iron atom coordinated with a carbanide ligand and a cyclopentyl-di(propan-2-yl)phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) typically involves the reaction of iron(II) salts with cyclopentyl-di(propan-2-yl)phosphane ligands in the presence of a carbanide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in stainless steel reactors equipped with mechanical stirrers and condensers. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or to form iron-carbon bonds.
Substitution: Ligand exchange reactions can occur, where the cyclopentyl-di(propan-2-yl)phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species or iron-carbon bonds.
Scientific Research Applications
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential role in biological systems and as a model for iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center acts as a catalytic site, while the ligands modulate the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Cyclopentyl-di(propan-2-yl)phosphane complexes with other transition metals
Uniqueness
Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) is unique due to its specific ligand environment and the presence of both carbanide and phosphane ligands. This combination imparts distinct reactivity and selectivity compared to other similar compounds. The iron center also provides unique catalytic properties that are not observed with other transition metals.
Properties
Molecular Formula |
C24H52FeP2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C11H23P.2CH3.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;/h2*9-11H,5-8H2,1-4H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
UPZNKXTZCJAXQS-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















